3-(Piperidin-4-yl)oxetan-3-ol is a compound characterized by its unique oxetane structure, which is a four-membered cyclic ether. This compound is notable for its potential applications in medicinal chemistry due to the presence of both an oxetane ring and a piperidine moiety, which may enhance biological activity and solubility. The molecular formula for 3-(Piperidin-4-yl)oxetan-3-ol is C₉H₁₃NO₂, and it has garnered interest for its structural properties that may influence pharmacological profiles.
Source: The compound can be synthesized from various precursors, including oxetanes and piperidine derivatives, highlighting its versatility in chemical synthesis.
Classification: 3-(Piperidin-4-yl)oxetan-3-ol belongs to the class of oxetanes and piperidine derivatives, which are often utilized in the development of pharmaceuticals and biologically active compounds.
The synthesis of 3-(Piperidin-4-yl)oxetan-3-ol can be achieved through several methodologies. Notably, one effective route involves:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-(Piperidin-4-yl)oxetan-3-ol features a piperidine ring attached to an oxetane ring at the 3-position. The presence of hydroxyl (-OH) groups contributes to its reactivity and potential biological activity.
Key structural data include:
3-(Piperidin-4-yl)oxetan-3-ol can participate in various chemical reactions due to its functional groups:
Reactions are often conducted in organic solvents under controlled conditions to ensure selectivity and yield. The choice of reagents significantly influences the reaction pathway and product distribution.
The mechanism of action for 3-(Piperidin-4-yl)oxetan-3-ol involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding:
Research into similar compounds suggests that modifications in the oxetane structure can lead to significant changes in pharmacokinetic properties, enhancing bioavailability and efficacy .
The physical properties of 3-(Piperidin-4-yl)oxetan-3-ol include:
Chemical properties encompass:
3-(Piperidin-4-yl)oxetan-3-ol has potential applications across various scientific fields:
The synthesis of 3-(piperidin-4-yl)oxetan-3-ol, a structurally complex heterocyclic compound featuring a strained oxetane ring fused to a piperidine scaffold, demands specialized synthetic strategies. This section delineates key methodologies for constructing its core architecture and functionalizing its peripheral groups, emphasizing stereoselective control and diversification potential.
The Horner-Wadsworth-Emmons (HWE) reaction provides a robust platform for assembling the oxetane-piperidine linkage through carbonyl olefination. This reaction employs phosphonate-stabilized carbanions to generate α,β-unsaturated esters or ketones, which serve as precursors for subsequent oxetane ring formation. Unlike classical Wittig reagents, phosphonate-derived carbanions exhibit reduced basicity and enhanced nucleophilicity, minimizing undesired side reactions during hybridization of sterically congested piperidine systems [4].
Critical optimization parameters include:
Table 1: Optimization of HWE Reaction for Oxetane-Piperidine Hybridization
Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
---|---|---|---|---|---|
Diethyl (3-oxooxetan-3-yl)phosphonate | NaH | THF | 0 | 45 | 75:25 |
Diethyl (3-oxooxetan-3-yl)phosphonate | LiHMDS | THF | −78 | 78 | 92:8 |
Diisopropyl (3-oxooxetan-3-yl)phosphonate | KHMDS/18-crown-6 | Toluene | 25 | 82 | >95:5 |
Post-olefination, the enone intermediate undergoes chemoselective reduction (e.g., Luche reduction) to afford the allylic alcohol, which is cyclized to the oxetane via intramolecular Williamson ether synthesis under basic conditions.
Aza-Michael addition enables C–N bond formation at the β-position of electron-deficient alkenes conjugated to the oxetane ring, functionalizing the piperidine nitrogen or introducing nitrogenous side chains. This reaction circumvents harsh conditions associated with traditional nucleophilic substitutions, preserving oxetane ring integrity [2] [8].
Catalytic systems governing enantioselectivity include:
Table 2: Aza-Michael Addition to Oxetane-Piperidine Michael Acceptors
Michael Acceptor | Amine Donor | Catalyst | Yield (%) | ee (%) |
---|---|---|---|---|
3-(Piperidin-4-ylidene)oxetan-2-one | Aniline | Cinchona-derived squaramide | 92 | 88 |
3-(N-Boc-piperidin-4-yl)acryloyl oxetane | Benzylamine | Chiral primary amine/TFA | 85 | 94 |
3-Arylideneoxetan-2-one | Morpholine | Thiourea-tertiary amine | 78 | >95 |
Notably, intramolecular aza-Michael reactions facilitate cyclization; for example, acrylamide-tethered piperidines undergo ring closure to form fused bicyclic oxetane-piperidine scaffolds under base-free conditions [2].
Direct stereocontrolled construction of the oxetane ring remains pivotal for accessing enantiopure 3-(piperidin-4-yl)oxetan-3-ol. Biocatalytic approaches leveraging engineered halohydrin dehalogenases (HHDHs) have emerged as transformative solutions:
Table 3: Engineered HHDH Variants for Oxetane Synthesis
Variant | Mutation(s) | Substrate | Product Configuration | Yield (%) | ee (%) |
---|---|---|---|---|---|
M1 | F19A/A69L | 1-(3-Chloro-2-hydroxypropyl)piperidin-4-ol | (R)-Oxetane | 35 | 95 |
M3 | F19A/A69L/Y168F | 1-(3-Chloro-2-hydroxypropyl)piperidin-4-ol | (R)-Oxetane | 49 | >99 |
M5 | M124K/R127S | (rac)-3-(Piperidin-4-yl)oxetan-3-ol | (S)-γ-Azidoalcohol | 46 | >99 |
Chemical catalysts like oxovanadium(V) complexes also promote intramolecular oxetane formation from 1,3-diols, though enantioselectivity remains inferior (<80% ee) to enzymatic methods [5].
Suzuki-Miyaura cross-coupling installs aromatic diversity at the oxetane or piperidine ring, leveraging halogen handles introduced during earlier synthesis. This Pd-catalyzed reaction operates under mild aqueous conditions compatible with the compound’s polar functionality [3] [6] [10].
Key applications include:
Table 4: Suzuki-Miyaura Diversification of Halogenated Oxetane-Piperidine Hybrids
Halogenated Precursor | Boronic Acid | Catalyst System | Yield (%) |
---|---|---|---|
3-(4-Bromophenyl)oxetan-3-yl)piperidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | 92 |
1-(4-Iodopiperidin-4-yl)oxetan-3-ol | Pyren-1-ylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 85 |
3-(7-Iodotryptophan)-oxetane-piperidine | Phenylboronic acid | PdCl₂(dppf)/CsF | 78 |
This strategy facilitates rapid generation of analogs for structure-activity relationship studies in drug discovery, particularly for central nervous system targets where the oxetane-piperidine scaffold exhibits high bioavailability.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: